molecular formula C12H15N3O4 B2492978 N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-36-4

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2492978
CAS RN: 1428358-36-4
M. Wt: 265.269
InChI Key: QUAFMAJRFASSDX-UHFFFAOYSA-N
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Description

“N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide” is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Cardioprotective Agents

The discovery of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which include derivatives of isoxazole carboxamide structures, highlights their potential in treating ischemic heart diseases. These compounds have demonstrated significant potency in stimulating glucose oxidation in rat hearts, indicating their potential as cardioprotective agents by improving cardiac efficiency and function during ischemic conditions (Cheng et al., 2006).

Anticonvulsant Activity

Isoxazole compounds have been studied for their anticonvulsant activities, with certain derivatives showing effectiveness in mouse and rat models. This research contributes to understanding the molecular basis of anticonvulsant activity and offers a pathway for developing new therapeutic agents (Jackson et al., 2012).

Solid-Phase Synthesis of Peptide Amides

In the realm of peptide chemistry, isoxazole-containing compounds have been utilized in the development of novel solid-phase synthesis methods for C-terminal peptide amides. This application underscores the compound's role in facilitating the synthesis of peptides under mild conditions, which is crucial for the production of biologically active peptides and proteins (Albericio & Barany, 2009).

Neuroexcitant Analogues

Research into isoxazole amino acids, which are analogues of neuroexcitant glutamic acid, has opened new avenues for understanding neurotransmitter systems. These compounds, difficult to prepare in enantiopure form, have been synthesized with high enantiomeric excess, offering tools for probing the glutamatergic system and potentially addressing neurological disorders (Pajouhesh & Curry, 1998).

Antitumor Agents

Isoxazole carboxamide derivatives have also been explored for their antitumor properties, with certain compounds showing promise as broad-spectrum antitumor agents. This research indicates the potential of these compounds in cancer therapy, either as direct antitumor agents or as prodrug modifications to improve therapeutic efficacy (Stevens et al., 1984).

Electrochromic Materials

The synthesis and study of polyamides with pendent carbazole groups, incorporating isoxazole carboxamide moieties, have revealed their potential in creating electrochromic materials. These materials exhibit significant thermal stability, photoluminescence, and reversible redox properties, making them suitable for applications in smart windows and electronic displays (Hsiao et al., 2013).

Future Directions

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)8-6-9(19-14-8)13-11(16)7-5-10(17-4)15-18-7/h5-6H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAFMAJRFASSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide

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